REACTION_SMILES
|
[CH3:26][OH:27].[Na+:25].[OH-:24].[cH:1]1[n:2][cH:3][c:4]([CH2:11][CH2:12][c:13]2[cH:14][c:15]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[cH:21][cH:22][cH:23]2)[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[cH:1]1[n:2][cH:3][c:4]([CH2:11][CH2:12][c:13]2[cH:14][c:15]([C:16](=[O:17])[OH:18])[cH:21][cH:22][cH:23]2)[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
CCOC(=O)c1cccc(CCc2cncc3ccccc23)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cccc(CCc2cncc3ccccc23)c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cccc(CCc2cncc3ccccc23)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |